1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC17880318
Molecular Formula: C9H12BrNOS
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12BrNOS |
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Molecular Weight | 262.17 g/mol |
IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-ol |
Standard InChI | InChI=1S/C9H12BrNOS/c10-9-2-1-8(13-9)6-11-4-3-7(12)5-11/h1-2,7,12H,3-6H2 |
Standard InChI Key | ATXQCLBGTIMYCV-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC1O)CC2=CC=C(S2)Br |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-ol, reflects its structural components:
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A pyrrolidine ring (a five-membered amine heterocycle) with a hydroxyl group at the 3-position.
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A 5-bromothiophene moiety linked via a methylene bridge to the pyrrolidine nitrogen.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 262.17 g/mol | |
SMILES | O[C@H]1CCN(C1)Cc1ccc(s1)Br | |
InChIKey | Not reported | — |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol typically involves multi-step reactions:
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Bromination of Thiophene: Thiophene is brominated at the 5-position using (N-bromosuccinimide) or in the presence of a Lewis catalyst.
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Methylation and Amination: The bromothiophene derivative is coupled to pyrrolidin-3-ol via a nucleophilic substitution or reductive amination. For example, a Mannich reaction may link the bromothiophene methyl group to the pyrrolidine nitrogen.
Example Reaction Scheme:
Industrial-Scale Production
Industrial methods prioritize efficiency and scalability. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time) and minimize byproducts. Purification often involves column chromatography or crystallization, yielding >95% purity .
Chemical Properties and Reactivity
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water .
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Stability: Stable under ambient conditions but susceptible to oxidation at the hydroxyl group.
Functional Group Reactivity
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Hydroxyl Group: Participates in esterification, etherification, and hydrogen bonding.
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Bromine Atom: Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
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Amine Group: Acts as a weak base, forming salts with acids.
Table 2: Key Reactions
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antiviral agents: Bromothiophene moieties inhibit viral polymerases .
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Antidepressants: Pyrrolidine derivatives target monoamine transporters .
Material Science
Bromothiophene derivatives are utilized in organic semiconductors due to their electron-withdrawing properties .
Comparison with Structural Analogs
Table 3: Analog Comparison
Compound | Molecular Formula | Key Feature | Application |
---|---|---|---|
1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine | Amino group | Enzyme inhibition | |
2-((5-Bromothiophen-2-yl)methyl)pyrrolidine | Non-hydroxylated | Antimicrobial |
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